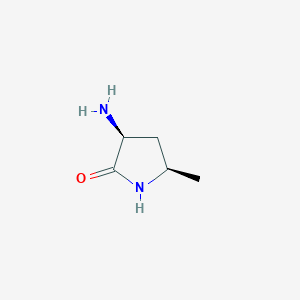
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the pyrrolidinone ring. The stereochemistry of the compound is defined by the (3S,5R) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and chiral catalysts to ensure the desired stereochemistry. For example, the synthesis can start from a chiral precursor such as (S)-pyroglutaminol, which undergoes a series of reactions including alkylation, reduction, and rearrangement to introduce the amino and methyl groups at the appropriate positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using readily available and inexpensive starting materials. The process typically includes steps such as chiral resolution, catalytic hydrogenation, and purification to obtain the final product with high enantiomeric purity .
化学反応の分析
Types of Reactions
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinone ring provides structural stability. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- **(3S,5R)-3-Hydro
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC名 |
(3S,5R)-3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChIキー |
SWTNSRXCWULTDK-DMTCNVIQSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](C(=O)N1)N |
正規SMILES |
CC1CC(C(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



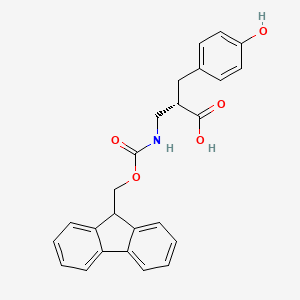
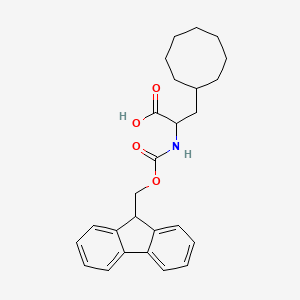

![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)
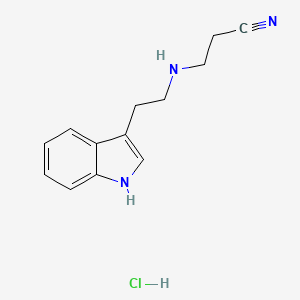
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B12948895.png)
![2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)
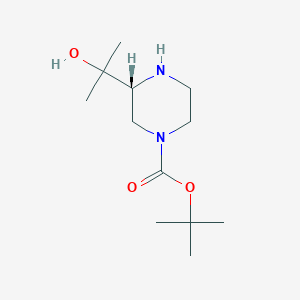
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
